molecular formula C19H12ClNO2 B14585877 1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- CAS No. 61155-67-7

1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-

Cat. No.: B14585877
CAS No.: 61155-67-7
M. Wt: 321.8 g/mol
InChI Key: GLRZTQZWDZFHCZ-UHFFFAOYSA-N
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Description

1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- is a synthetic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals

Preparation Methods

The synthesis of 1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- can be achieved through several synthetic routes. One common method involves the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours to yield the desired indole product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the dioxo groups.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like halogens or nitro groups can be introduced under specific conditions.

    Major Products: The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in cellular signaling pathways, leading to altered cellular responses . The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- can be compared with other indole derivatives, such as:

The uniqueness of 1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]- lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

CAS No.

61155-67-7

Molecular Formula

C19H12ClNO2

Molecular Weight

321.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-1-indol-1-ylpent-4-yne-1,3-dione

InChI

InChI=1S/C19H12ClNO2/c20-16-8-5-14(6-9-16)7-10-17(22)13-19(23)21-12-11-15-3-1-2-4-18(15)21/h1-6,8-9,11-12H,13H2

InChI Key

GLRZTQZWDZFHCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C(=O)CC(=O)C#CC3=CC=C(C=C3)Cl

Origin of Product

United States

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